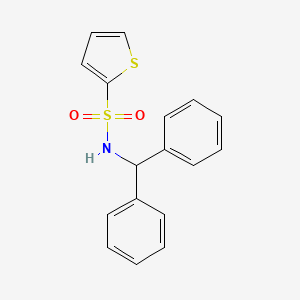![molecular formula C23H22N4O2S B4625189 4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4625189.png)
4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine
説明
Synthesis Analysis
The synthesis of similar triazole derivatives involves multiple steps, starting from basic aromatic compounds and proceeding through a series of reactions that include condensation, cyclization, and functional group transformations. A typical synthesis might involve the reaction of pyridine derivatives with various reagents to introduce the triazole ring and subsequent modification to add ethoxyphenyl and phenoxyethylthio groups (Mu et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using spectroscopic methods and X-ray crystallography. For instance, compounds with similar structures have been found to crystallize in specific space groups, with detailed analysis providing insights into bond lengths, angles, and molecular conformations that influence their reactivity and interactions (Al-Refai et al., 2016).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including substitutions, additions, and complex formation, due to the reactive nature of the triazole ring and the functional groups attached to it. These reactions expand their utility in synthesizing novel compounds with potential biological activities (Castiñeiras et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined using various analytical techniques, providing insights into their stability, solubility, and suitability for different applications (Zheng et al., 2014).
Chemical Properties Analysis
The chemical properties of "4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine" derivatives are influenced by their functional groups, leading to interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can significantly affect their reactivity, binding affinity, and overall chemical behavior, making them interesting targets for further study (Murugavel et al., 2019).
科学的研究の応用
Corrosion Inhibition
One significant application of triazole derivatives, including compounds similar to "4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine," is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion in acidic environments. For instance, Schiff's bases of pyridyl substituted triazoles have been investigated as new and effective corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies suggest that the molecular structure of these compounds significantly impacts their inhibition efficiency, highlighting the role of triazole derivatives in creating protective inhibitor films on metal surfaces (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activity
Another research area for triazole derivatives is their antimicrobial properties. These compounds have been synthesized and tested for their effectiveness against various bacterial and fungal strains. The introduction of different functional groups into the triazole core structure can lead to compounds with significant antimicrobial activities, providing a pathway for the development of new antimicrobial agents (Wardkhan et al., 2008).
Material Science and Polymer Chemistry
In material science and polymer chemistry, triazole derivatives have been explored for their potential in synthesizing new materials with desirable properties. For example, star-shaped pyrrole and thiophene functionalized monomers have been synthesized, leading to copolymers with interesting optoelectrochemical properties. These materials are investigated for their applications in electronics and photonics, demonstrating the versatility of triazole derivatives in material design (Ak & Toppare, 2009).
特性
IUPAC Name |
4-[4-(4-ethoxyphenyl)-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-2-28-21-10-8-19(9-11-21)27-22(18-12-14-24-15-13-18)25-26-23(27)30-17-16-29-20-6-4-3-5-7-20/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAIJJXZVJAEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCCOC3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-(4-ethoxyphenyl)-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-ethoxyphenyl acetate](/img/structure/B4625124.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)

![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)
![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625167.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)
![N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4625203.png)

![6-({[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4625210.png)
![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)